Isoflavidinin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

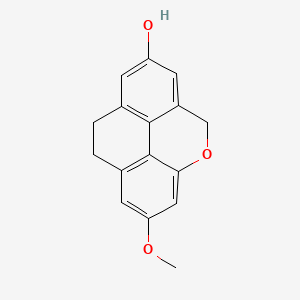

Isoflavidinin is a natural product isolated from the whole plants of Pholidota articulataThis compound has a molecular formula of C16H14O3 and a molecular weight of 254.28 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isoflavidinin typically involves the extraction from its natural source, Pholidota articulata. Various extraction techniques can be employed, such as solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone .

Industrial Production Methods

Industrial production of this compound is generally achieved through large-scale extraction processes. These processes often involve the use of advanced extraction techniques like microwave-assisted extraction (MAE) to optimize yield and purity .

化学反応の分析

Types of Reactions

Isoflavidinin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to

生物活性

Isoflavidinin, a compound belonging to the class of isoflavonoids, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Classification

This compound is classified as a dihydrophenanthrene , a subtype of isoflavonoids. These compounds are primarily derived from plants in the Orchidaceae family and exhibit various pharmacological properties. The chemical structure of this compound contributes to its bioactivity, particularly in relation to its interactions with biological systems.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), melanoma (UACC-62), and renal (TK-10) cells. The compound has shown cytotoxic effects with IC50 values ranging from 3.2 μM to 11.0 μM depending on the cell line tested .

- Antioxidant Activity : this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its anticancer effects by preventing cellular damage caused by free radicals .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation-related diseases .

- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as trypanothione reductase (TR) in Trypanosoma cruzi, suggesting its potential in treating parasitic infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Hormonal Modulation : this compound exhibits phytoestrogenic properties, influencing estrogen metabolism and potentially modulating hormone-related cancers .

- Cell Cycle Regulation : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer effects .

- Gene Expression Alteration : this compound affects the expression of various genes involved in cellular signaling pathways, further elucidating its role in cancer prevention and treatment .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth across all tested lines with varying degrees of potency:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 3.2 |

| UACC-62 | 11.0 |

| TK-10 | 5.9 |

This data underscores the potential of this compound as an anticancer agent .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effect of this compound on trypanothione reductase was assessed. The compound showed potent inhibition with an IC50 value of 48.5 μM, indicating its potential utility in treating Trypanosoma cruzi infections .

特性

IUPAC Name |

13-methoxy-2-oxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4,6,8(16),11(15),12-hexaen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-6-10-3-2-9-4-12(17)5-11-8-19-14(7-13)16(10)15(9)11/h4-7,17H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBCLSWKZDZRKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C1)OCC4=CC(=CC(=C43)CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。